Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-
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Overview
Description
Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- is a complex organic compound with a unique structure that includes a chlorophenoxy group, a dihydrothieno pyridine ring, and a propenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- involves multiple steps, including the formation of the thieno pyridine ring, the introduction of the chlorophenoxy group, and the attachment of the propenylamino group. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethanone, 1-(3-chloro-4-methoxyphenyl)-
- Ethanone, 1-(2,4-dichlorophenyl)-
- Ethanone, 1-(2,4-dihydroxyphenyl)-
Comparison
Compared to these similar compounds, Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)- is unique due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C19H21ClN2O2S |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-(prop-2-enylamino)ethanone |
InChI |
InChI=1S/C19H21ClN2O2S/c1-2-9-21-12-19(23)22-10-7-18-16(8-11-25-18)17(22)13-24-15-5-3-14(20)4-6-15/h2-6,8,11,17,21H,1,7,9-10,12-13H2 |
InChI Key |
JVYIBORKSLBZQA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCC(=O)N1CCC2=C(C1COC3=CC=C(C=C3)Cl)C=CS2 |
Origin of Product |
United States |
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